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Compound of Interest

Compound Name: N-(3-aminopyridin-4-yl)benzamide

Cat. No.: B2454688 Get Quote

Disclaimer:N-(3-aminopyridin-4-yl)benzamide is a specific isomer for which public

experimental data is not readily available. This guide has been constructed based on

established chemical principles and data from structurally analogous compounds. The

experimental protocols, characterization data, and biological activities described herein are

predictive and intended for research and development purposes. All proposed experimental

work should be conducted with appropriate safety precautions and validation.

Abstract
N-(3-aminopyridin-4-yl)benzamide is a novel small molecule belonging to the aminopyridine

benzamide class of compounds. This class is of significant interest in medicinal chemistry due

to the established biological activities of its members, which include the inhibition of various

protein kinases and histone deacetylases (HDACs). This technical guide provides a

comprehensive overview of the predicted molecular structure, proposed synthesis, and

potential biological significance of N-(3-aminopyridin-4-yl)benzamide. Detailed, predictive

experimental protocols for its synthesis and characterization are provided, alongside a

discussion of its potential therapeutic applications as an inhibitor of key signaling pathways,

such as the TYK2 and HDAC pathways. This document is intended to serve as a foundational

resource for researchers, scientists, and drug development professionals interested in the

exploration of this and related compounds.
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N-(3-aminopyridin-4-yl)benzamide consists of a benzamide group linked to the 4-position of a

3-aminopyridine moiety. The core structure combines the rigid, aromatic systems of benzene

and pyridine with the flexible amide linker and two amine functionalities, suggesting potential

for diverse molecular interactions.

Table 1: Predicted Physicochemical Properties

Property Predicted Value

Molecular Formula C₁₂H₁₁N₃O

Molecular Weight 213.24 g/mol

XLogP3 1.5

Hydrogen Bond Donors 2

Hydrogen Bond Acceptors 3

Rotatable Bond Count 2

Data predicted using computational models.

Synthesis and Purification
The synthesis of N-(3-aminopyridin-4-yl)benzamide can be achieved through a standard

amidation reaction between an activated benzoic acid derivative and 3,4-diaminopyridine. A

common and effective method involves the use of a coupling agent or the conversion of

benzoic acid to a more reactive acyl chloride.

Proposed Synthesis Workflow
The logical flow for the synthesis and purification of the target compound is outlined below.
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Figure 1: Proposed workflow for the synthesis and purification of N-(3-aminopyridin-4-
yl)benzamide.

Experimental Protocol: Acyl Chloride Method
This protocol describes the synthesis via a benzoyl chloride intermediate.

Materials:

Benzoic acid

Thionyl chloride (SOCl₂)

3,4-Diaminopyridine

Anhydrous Dichloromethane (DCM)

Triethylamine (TEA)

Saturated sodium bicarbonate solution

Brine

Anhydrous sodium sulfate (Na₂SO₄)

Silica gel for column chromatography

Solvents for chromatography (e.g., Ethyl acetate/Hexane mixture)

Procedure:

Preparation of Benzoyl Chloride:

In a round-bottom flask under an inert atmosphere (N₂ or Ar), suspend benzoic acid (1.0

eq) in anhydrous DCM.

Add thionyl chloride (1.2 eq) dropwise at 0 °C.
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Allow the reaction to warm to room temperature and then reflux for 2-3 hours until the

solution becomes clear.

Remove the solvent and excess thionyl chloride under reduced pressure to yield crude

benzoyl chloride, which can be used directly in the next step.

Amide Coupling:

Dissolve 3,4-diaminopyridine (1.0 eq) in anhydrous DCM in a separate flask and add

triethylamine (1.5 eq) as a base.

Cool the solution to 0 °C.

Add a solution of the crude benzoyl chloride (1.1 eq) in anhydrous DCM dropwise to the

cooled amine solution.

Allow the reaction mixture to stir at room temperature for 8-12 hours. Monitor the reaction

progress by Thin Layer Chromatography (TLC).

Work-up and Extraction:

Once the reaction is complete, quench the mixture by adding water.

Transfer the mixture to a separatory funnel and wash sequentially with saturated sodium

bicarbonate solution (2x), water (1x), and brine (1x).

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent in

vacuo to obtain the crude product.

Purification:

Purify the crude solid by flash column chromatography on silica gel, using a suitable

eluent system (e.g., a gradient of ethyl acetate in hexane) to isolate the pure N-(3-
aminopyridin-4-yl)benzamide.

Molecular Characterization
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The structure of the synthesized compound should be confirmed using standard analytical

techniques.

NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for structural elucidation.

The predicted chemical shifts are based on analyses of similar structures.[1][2][3]

Table 2: Predicted ¹H and ¹³C NMR Data (in DMSO-d₆)

¹H NMR
Predicted δ

(ppm)
Multiplicity Integration Assignment

Amide NH ~10.0 - 10.5 s 1H -C(O)NH-

Pyridine H ~8.0 - 8.2 d 1H H-2 or H-6

Pyridine H ~7.8 - 8.0 d 1H H-5

Benzoyl H ~7.9 - 8.1 m 2H ortho-H

Benzoyl H ~7.5 - 7.7 m 3H meta/para-H

Amine NH₂ ~5.5 - 6.5 s (br) 2H -NH₂

¹³C NMR Predicted δ (ppm) Assignment

Carbonyl C ~165 - 168 C=O

Pyridine C ~145 - 155 C-2, C-6

Pyridine C ~135 - 145 C-3, C-4

Pyridine C ~110 - 120 C-5

Benzoyl C ~130 - 135 ipso-C

Benzoyl C ~127 - 132 ortho/meta/para-C
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Single-crystal X-ray diffraction provides definitive proof of structure and detailed information on

the three-dimensional arrangement of the molecule in the solid state.

Experimental Protocol: X-ray Crystallography

Crystal Growth:

Grow single crystals suitable for diffraction by slow evaporation of a saturated solution of

the purified compound. Common solvent systems include ethanol, methanol, ethyl

acetate, or mixtures thereof with less polar solvents like hexane.

Data Collection:

Mount a suitable crystal on a diffractometer equipped with a monochromatic X-ray source

(e.g., Mo Kα or Cu Kα radiation).

Collect diffraction data at a controlled temperature (e.g., 100 K) to minimize thermal

vibrations.

Structure Solution and Refinement:

Process the collected data to obtain integrated intensities.

Solve the crystal structure using direct methods or Patterson methods.

Refine the structural model against the experimental data to obtain final atomic

coordinates, bond lengths, bond angles, and thermal parameters. The resulting structure

can reveal details about intermolecular interactions, such as hydrogen bonding, which are

crucial for understanding its solid-state properties.[4][5]

Potential Biological Activity and Signaling Pathways
Derivatives of aminopyridine and benzamide are known to be biologically active, frequently

acting as inhibitors of various enzymes.[6][7] Based on its structural motifs, N-(3-
aminopyridin-4-yl)benzamide is a candidate for inhibiting protein kinases and histone

deacetylases (HDACs).
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Potential as a TYK2 Inhibitor
Tyrosine kinase 2 (TYK2) is a member of the Janus kinase (JAK) family and a key mediator in

the signaling pathways of cytokines like IL-12, IL-23, and Type I interferons.[8][9][10]

Dysregulation of these pathways is implicated in various autoimmune and inflammatory

diseases. The aminopyridine scaffold is a known feature in some kinase inhibitors.[11]
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Figure 2: Proposed inhibition of the TYK2 signaling pathway.

The diagram illustrates how cytokines activate their receptors, leading to the phosphorylation

and activation of TYK2 and other JAKs.[12][13] These kinases then phosphorylate STAT

proteins, which translocate to the nucleus to initiate the transcription of inflammatory genes. N-
(3-aminopyridin-4-yl)benzamide may act by inhibiting the kinase activity of TYK2, thereby

blocking this inflammatory cascade.

Potential as an HDAC Inhibitor
Histone deacetylases (HDACs) are enzymes that remove acetyl groups from histones and

other proteins, leading to chromatin condensation and repression of gene transcription.[14]

HDAC inhibitors cause hyperacetylation, leading to the expression of tumor suppressor genes

and are therefore investigated as anti-cancer agents.[15][16] Several benzamide derivatives

are known HDAC inhibitors.
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Figure 3: Proposed mechanism of HDAC inhibition.

This diagram shows the dynamic equilibrium of chromatin acetylation regulated by HATs and

HDACs.[17][18] By inhibiting HDACs, N-(3-aminopyridin-4-yl)benzamide could prevent the

removal of acetyl groups, maintaining chromatin in a relaxed, transcriptionally active state. This

can lead to the expression of genes that inhibit cancer cell proliferation and induce apoptosis.

Conclusion
N-(3-aminopyridin-4-yl)benzamide represents a novel chemical entity with significant

potential for applications in drug discovery, particularly in the areas of immunology and

oncology. This guide provides a foundational framework for its synthesis, characterization, and

biological evaluation. The predictive nature of the data presented herein underscores the need

for empirical validation. Future research should focus on the successful synthesis of this

compound, confirmation of its structure, and comprehensive screening of its biological activities

to ascertain its therapeutic potential as a kinase or HDAC inhibitor.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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